N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan
Description
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan is a hybrid molecule combining a substituted coumarin scaffold with 5-hydroxytryptophan (5-HTP). The coumarin moiety features ethyl and methyl substituents at positions 4 and 8, respectively, and a ketone group at position 2. This core is linked via an acetyloxy bridge to 5-HTP, a serotonin precursor implicated in neurological and antidepressant pathways .
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O7/c1-3-14-9-23(30)34-24-13(2)21(7-5-17(14)24)33-12-22(29)27-20(25(31)32)8-15-11-26-19-6-4-16(28)10-18(15)19/h4-7,9-11,20,26,28H,3,8,12H2,1-2H3,(H,27,29)(H,31,32) |
InChI Key |
AKGUUTOJDVYTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan typically involves multiple steps, starting with the preparation of the chromen derivative followed by its coupling with 5-hydroxytryptophan. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods would need to optimize reaction conditions to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions could result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies due to its unique structure.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Biological Activity
N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan (hereafter referred to as "the compound") is a synthetic derivative of the naturally occurring amino acid tryptophan, modified with a coumarin moiety. This modification is believed to enhance its biological activities, particularly in therapeutic applications.
Chemical Overview
Molecular Formula : C₁₄H₁₅NO₄
Molecular Weight : 261.27 g/mol
CAS Number : 428839-65-0
The compound's structure features a chromen-7-yloxy group, which is known for interacting with various biological macromolecules, potentially influencing enzymatic activity and cellular signaling pathways.
The biological activity of the compound is attributed to its interaction with cellular targets, including:
- Enzyme Inhibition : The chromen-7-yloxy moiety can inhibit specific enzymes involved in metabolic pathways, affecting the overall cellular function.
- Cell Signaling Modulation : By interfering with signaling pathways, the compound may influence processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against resistant strains, showcasing its potential as a therapeutic agent in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values observed in these studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
Mechanistically, it activates caspase pathways and downregulates anti-apoptotic proteins, leading to increased cancer cell death.
Antioxidant Effects
The compound demonstrates antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in age-related diseases and conditions associated with oxidative damage.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation focused on synthesizing derivatives from the compound, which enhanced antibacterial activity against resistant strains. The study highlighted the compound's utility as a precursor for developing more potent antimicrobial agents.
- Anticancer Research : Another significant study explored the effects of the compound on breast cancer cells. Results indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations of this compound, affirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Acetamide Derivatives
Compounds such as N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 5a–h) share structural similarities with the target molecule. These derivatives incorporate a 4-methylcoumarin unit linked to a thiazolidinone ring via an acetyloxy group . Key differences include:
- Bioactive Moieties: While 5a–h feature thiazolidinone rings (known for antimicrobial activity), the target molecule’s 5-HTP moiety links it to serotonin biosynthesis, suggesting distinct neurological applications .
Table 1: Structural and Functional Comparison
5-HTP-Containing Derivatives
The 5-HTP component in the target compound differentiates it from other tryptophan derivatives. For example, Lactobacillus pentosus LPQ1-secreted compounds enhance 5-HTP production in vitro, primarily through TNF and oxidative phosphorylation pathways . The acetylated coumarin linkage in the target compound may alter 5-HTP’s pharmacokinetics, prolonging its half-life or enabling targeted delivery to neurological tissues.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis may resemble methods used for 5a–h , where refluxing with anhydrous sodium acetate and glacial acetic acid facilitates coupling .
- Biological Activity : While 5a–h and 5-HTP derivatives have documented bioactivity, direct studies on the target molecule are absent in the provided evidence. Its dual functionality suggests synergistic effects, but experimental validation is needed.
- Crystallography : The absence of crystal data for the target compound limits detailed geometric comparisons. Tools like SHELX and ORTEP are critical for such analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
